molecular formula C19H20N2O4 B7059206 2-[2-(2-Methoxyphenoxy)ethyl]-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole

2-[2-(2-Methoxyphenoxy)ethyl]-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole

Cat. No.: B7059206
M. Wt: 340.4 g/mol
InChI Key: HINFSNWVUBLZGB-UHFFFAOYSA-N
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Description

2-[2-(2-Methoxyphenoxy)ethyl]-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole is an organic compound belonging to the oxadiazole family This compound is characterized by its unique structure, which includes two phenoxy groups and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Methoxyphenoxy)ethyl]-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the phenoxy groups: The phenoxy groups can be introduced via nucleophilic substitution reactions, where phenol derivatives react with suitable electrophiles like alkyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound might involve:

    Batch or continuous flow reactors: These reactors can be used to optimize reaction conditions, such as temperature, pressure, and reactant concentrations.

    Catalysts: The use of catalysts can enhance reaction rates and selectivity, making the process more efficient.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methoxyphenoxy)ethyl]-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

2-[2-(2-Methoxyphenoxy)ethyl]-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: This compound can be used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

    Biology: It is studied for its interactions with biological macromolecules, which could lead to new insights into enzyme inhibition and receptor binding.

    Industry: It serves as a precursor for the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 2-[2-(2-Methoxyphenoxy)ethyl]-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. These interactions can include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

2-[2-(2-Methoxyphenoxy)ethyl]-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

    2,5-Diphenyl-1,3,4-oxadiazole: Known for its use in organic light-emitting diodes (OLEDs).

    2-(2-Hydroxyphenyl)-5-phenyl-1,3,4-oxadiazole: Studied for its potential as a fluorescent probe.

    2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Investigated for its antimicrobial properties.

Properties

IUPAC Name

2-[2-(2-methoxyphenoxy)ethyl]-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-14-6-5-7-15(12-14)24-13-19-21-20-18(25-19)10-11-23-17-9-4-3-8-16(17)22-2/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINFSNWVUBLZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NN=C(O2)CCOC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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